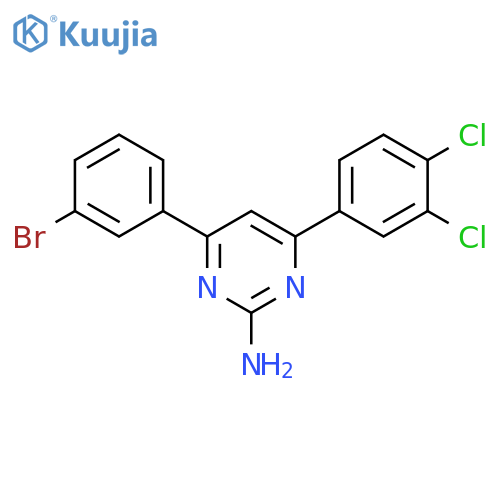

Cas no 1354927-34-6 (4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine)

1354927-34-6 structure

商品名:4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

CAS番号:1354927-34-6

MF:C16H10BrCl2N3

メガワット:395.080700397491

MDL:MFCD21335773

CID:5159553

4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

- 2-Pyrimidinamine, 4-(3-bromophenyl)-6-(3,4-dichlorophenyl)-

-

- MDL: MFCD21335773

- インチ: 1S/C16H10BrCl2N3/c17-11-3-1-2-9(6-11)14-8-15(22-16(20)21-14)10-4-5-12(18)13(19)7-10/h1-8H,(H2,20,21,22)

- InChIKey: WIIXRKJQQMMXAO-UHFFFAOYSA-N

- ほほえんだ: C1(N)=NC(C2=CC=C(Cl)C(Cl)=C2)=CC(C2=CC=CC(Br)=C2)=N1

4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB422530-1 g |

4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |

1354927-34-6 | 1g |

€467.00 | 2023-04-24 | ||

| abcr | AB422530-5g |

4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |

1354927-34-6 | 5g |

€722.60 | 2025-02-17 | ||

| abcr | AB422530-25g |

4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |

1354927-34-6 | 25g |

€1361.60 | 2025-02-17 | ||

| abcr | AB422530-10 g |

4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |

1354927-34-6 | 10g |

€935.60 | 2023-04-24 | ||

| abcr | AB422530-5 g |

4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |

1354927-34-6 | 5g |

€722.60 | 2023-04-24 | ||

| abcr | AB422530-1g |

4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |

1354927-34-6 | 1g |

€467.00 | 2025-02-17 | ||

| abcr | AB422530-10g |

4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |

1354927-34-6 | 10g |

€935.60 | 2025-02-17 | ||

| abcr | AB422530-25 g |

4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |

1354927-34-6 | 25g |

€1361.60 | 2023-04-24 |

4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1354927-34-6 (4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1354927-34-6)4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):277.0/428.0/554.0/807.0